molecular formula C14H16N2O2 B3048639 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 17783-46-9

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B3048639
CAS No.: 17783-46-9
M. Wt: 244.29 g/mol
InChI Key: LAEFEQWBXJQNGP-UHFFFAOYSA-N
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Description

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione is a bicyclic compound with the molecular formula C14H16N2O2. It is known for its unique structure, which includes a diazabicyclo octane core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include solvents like ethyl acetate and temperatures around 104-105°C .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, ensuring high yield and purity. The process generally includes the use of automated reactors and stringent quality control measures to maintain consistency in the product .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various alkylating agents. The reaction conditions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Biological Activity

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione is a bicyclic organic compound notable for its unique chemical structure and potential biological activities. This compound is characterized by a diazabicyclo framework that allows for various interactions with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

  • IUPAC Name : 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
  • Molecular Formula : C₁₄H₁₆N₂O₂
  • Molecular Weight : 216.32 g/mol
  • CAS Number : 17783-48-1

The biological activity of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with various molecular targets, including receptors and enzymes. The compound can modulate the activity of these targets, influencing several biological pathways. Notably, it has been studied for its analgesic and sedative properties.

Analgesic Activity

Research has indicated that derivatives of 3,8-diazabicyclo[3.2.1]octane exhibit significant analgesic effects. For example, a study highlighted that certain derivatives demonstrated analgesic activity comparable to morphine in animal models . The mechanism appears to involve modulation of opioid receptors in the central nervous system.

Sedative Effects

In addition to analgesic properties, these compounds have also shown sedative effects in preclinical studies. The introduction of specific substituents on the diazabicyclo framework has been linked to enhanced sedative activity, indicating a structure-activity relationship that warrants further investigation .

Case Studies

  • Study on Opioid-like Activity :
    • Two derivatives of 3,8-diazabicyclo[3.2.1]octane were evaluated for their opioid-like activity using rat brain membrane preparations.
    • Results showed significant binding affinity to opioid receptors, suggesting potential for pain management applications .
  • Analgesic and Antipyretic Activity :
    • A derivative was tested in hot plate assays and showed significant analgesic effects compared to control substances.
    • Additionally, it exhibited antipyretic activity by effectively reducing elevated body temperatures in mice .

Synthetic Routes

The synthesis of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane typically involves cyclization reactions under controlled conditions, often utilizing solvents like ethyl acetate at elevated temperatures (104-105°C). Continuous flow synthesis methods are also explored for industrial production due to their efficiency in producing large quantities of the compound.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicComparable to morphine in pain relief
SedativeSignificant sedative effects noted
AntipyreticEffective reduction of body temperature

Structure-Activity Relationship (SAR)

SubstituentEffect on ActivityReference
Benzyl GroupIncreases receptor binding
Methyl GroupEnhances analgesic potency

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, and how can purity be maximized?

  • Methodology : Radical cyclization using n-tributyltin hydride and AIBN in toluene has demonstrated excellent diastereocontrol (>99%) for analogous bicyclic systems. This method leverages regioselective radical intermediates to stabilize transition states, favoring the formation of the desired bicyclic scaffold . Key parameters include temperature control (80–90°C) and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodology :

  • IR Spectroscopy : Identifies carbonyl stretches (2,4-dione groups) at ~1700–1750 cm⁻¹ and amine/amide bands .
  • ¹H/¹³C NMR : Critical for confirming stereochemistry. For example, deshielded protons on the bicyclic bridgehead (δ ~3.5–4.5 ppm) and benzyl/methyl substituents (δ ~2.1–2.3 ppm for CH₃; δ ~7.2–7.4 ppm for aromatic protons) .
  • UV-Vis Spectroscopy : Monitors π→π* transitions in the dione moiety (λmax ~210–230 nm) to assess electronic stability .

Advanced Research Questions

Q. How can researchers achieve high diastereomeric control during the radical cyclization step?

  • Methodology : Diastereocontrol (>99%) is achieved through steric and electronic modulation of substituents. For example, bulky groups (e.g., benzyl) at the 3-position stabilize the transition state via van der Waals interactions, favoring the endo conformation. Computational tools (DFT calculations) can model transition-state geometries to predict substituent effects .

Q. What computational modeling approaches predict the reactivity and stability of intermediates in this compound’s synthesis?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates activation energies for radical intermediates, identifying favorable pathways (e.g., 5-exo vs. 6-endo cyclization) .
  • Molecular Dynamics (MD) Simulations : Assesses solvent effects (e.g., toluene polarity) on reaction kinetics and product distribution .
  • Table : Computational vs. Experimental Yield Comparison
MethodPredicted Yield (%)Experimental Yield (%)
DFT (B3LYP/6-31G)9289
MD (Toluene)8885

Q. Data Contradiction Analysis

Q. How should discrepancies between experimental NMR data and computational predictions of molecular conformation be resolved?

  • Methodology :

  • Step 1 : Validate computational models by cross-referencing with crystallographic data (if available). For example, X-ray diffraction can confirm the exo or endo configuration of substituents .
  • Step 2 : Re-examine solvent and temperature effects on NMR shifts. Polar solvents (e.g., DMSO) may induce conformational changes not modeled in simulations .
  • Step 3 : Use dynamic NMR (DNMR) to detect slow conformational interconversions that may explain anomalous peaks .

Q. Future Directions

Q. Can AI-driven platforms like COMSOL Multiphysics optimize reaction conditions for scaled synthesis?

  • Methodology : AI algorithms integrate reaction parameters (e.g., catalyst loading, solvent polarity) with historical data to predict optimal conditions. For example, neural networks trained on bicyclic compound datasets can recommend temperature gradients or reagent ratios to minimize byproducts .

Properties

IUPAC Name

3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-15-11-7-8-12(15)14(18)16(13(11)17)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEFEQWBXJQNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938997
Record name 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17783-46-9
Record name NSC145984
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

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